Posenacaftor, also known as PTI-801, is a compound classified as a cystic fibrosis transmembrane conductance regulator corrector. It is designed to address specific mutations in the cystic fibrosis transmembrane conductance regulator protein, particularly the p.Phe508del mutation, which is the most common cause of cystic fibrosis. Posenacaftor aims to restore the function of the defective protein, facilitating its proper folding and trafficking to the cell surface.
Posenacaftor is derived from research aimed at developing effective therapies for cystic fibrosis. It belongs to a class of drugs known as CFTR modulators, which include correctors and potentiators. Correctors like posenacaftor are specifically designed to improve the processing and function of misfolded CFTR proteins. This compound has been investigated in various studies focusing on its mechanism of action and therapeutic efficacy in restoring CFTR function .
The synthesis of posenacaftor involves complex organic chemistry techniques. Although specific synthetic routes for posenacaftor are not extensively detailed in the literature, it is often synthesized using methods similar to those employed for other CFTR modulators. These methods typically involve:
The synthesis may also leverage advancements in asymmetric synthesis techniques to enhance yields and selectivity .
Posenacaftor has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CFTR protein. While detailed structural data specific to posenacaftor is limited, it shares similarities with other CFTR modulators that feature:
The precise molecular formula and three-dimensional conformation are critical for understanding its mechanism of action .
Posenacaftor undergoes various chemical reactions during its synthesis and in biological systems:
These reactions are typically monitored through chromatographic techniques to ensure high yield and purity .
Posenacaftor functions primarily as a corrector of the cystic fibrosis transmembrane conductance regulator protein. Its mechanism involves:
This mechanism has been shown to be effective in rescuing function in cells expressing the p.Phe508del mutation .
Posenacaftor exhibits several notable physical and chemical properties:
These properties are typically characterized through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This ATP-binding cassette (ABC) transporter functions as a phosphorylation-activated anion channel, primarily conducting chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across epithelial cell membranes [9] [3]. The 1,480-amino-acid CFTR protein comprises five domains: two membrane-spanning domains (MSD1, MSD2) that form the ion pore, two nucleotide-binding domains (NBD1, NBD2) that hydrolyze ATP to gate the channel, and a unique regulatory (R) domain that controls activation via protein kinase A-mediated phosphorylation [9] [3].
When CFTR function is impaired, disrupted ion transport leads to dehydration of epithelial surfaces. In the airways, this causes abnormally viscous mucus that obstructs passages and promotes chronic bacterial infections. Multiorgan manifestations include progressive lung damage, pancreatic insufficiency, hepatobiliary disease, and male infertility [3] [10]. The biochemical consequence across all CFTR mutations is reduced anion secretion, measurable through elevated sweat chloride concentrations (>60 mmol/L) and abnormal nasal potential difference (NPD) [1] [3].
CFTR mutations are categorized into six classes based on their biophysical consequences:
Table 1: CFTR Mutation Classes and Functional Impact
Class | Molecular Defect | Representative Mutations | Protein Consequence |
---|---|---|---|
I | Defective synthesis | G542X, W1282X | No functional protein |
II | Processing/trafficking deficiency | F508del | ER retention and degradation |
III | Impaired gating | G551D | Channel fails to open properly |
IV | Reduced conductance | R117H | Reduced ion flow through channel |
V | Reduced synthesis | A455E | Reduced functional protein quantity |
VI | Diminished stability | Q1412X | Accelerated turnover at cell membrane |
F508del (c.1521_1523delCTT, p.Phe508del), the most prevalent mutation worldwide (60–70% of CF alleles), exemplifies a Class II defect [1] [7]. The deletion of phenylalanine at position 508 in NBD1 causes thermodynamic instability, leading to misfolding, endoplasmic reticulum (ER) retention, ubiquitination, and proteasomal degradation. Notably, F508del also exhibits Class III (gating) and Class VI (stability) defects even when rescued to the membrane [9] [2]. Over 1,085 disease-causing variants have been validated, with splicing mutations (~12% of total) representing a significant therapeutic challenge [7] [1].
Class II mutations like F508del necessitate pharmacological "correctors" that enable mutant CFTR to evade cellular quality control mechanisms. Correctors target specific folding intermediates:
Monotherapy correctors yield limited functional CFTR (<15% of wild-type). The F508del mutation requires combinatorial correction addressing multiple structural defects simultaneously. Triple combinations (e.g., elexacaftor/tezacaftor/ivacaftor) restore ~50% of wild-type CFTR function by leveraging synergistic corrector mechanisms plus a potentiator (ivacaftor) to enhance channel gating [3] [9]. Despite this efficacy, ~10% of patients remain ineligible for current modulators due to rare or unresponsive mutations, necessitating next-generation correctors like Posenacaftor [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7